3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid

GPBAR1 agonism Nuclear receptor selectivity Regioisomer comparison

3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid (CAS 2411255-45-1) is the trifluoroacetic acid (TFA) salt of a heterocyclic building block combining a pyrrolidine ring and a 1,2,4-oxadiazol-5(4H)-one core. The free base (CAS 1225218-58-5) has molecular formula C₆H₉N₃O₂ and molecular weight 155.15 g/mol, while the TFA salt has a formula weight of 269.2 g/mol with a minimum purity specification of 95%.

Molecular Formula C8H10F3N3O4
Molecular Weight 269.18
CAS No. 2411255-45-1
Cat. No. B2938298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid
CAS2411255-45-1
Molecular FormulaC8H10F3N3O4
Molecular Weight269.18
Structural Identifiers
SMILESC1CNCC1C2=NOC(=O)N2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H9N3O2.C2HF3O2/c10-6-8-5(9-11-6)4-1-2-7-3-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H,8,9,10);(H,6,7)
InChIKeyPZPGOVDDRWCXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one TFA Salt (CAS 2411255-45-1): Scaffold Identity and Procurement Baseline


3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid (CAS 2411255-45-1) is the trifluoroacetic acid (TFA) salt of a heterocyclic building block combining a pyrrolidine ring and a 1,2,4-oxadiazol-5(4H)-one core . The free base (CAS 1225218-58-5) has molecular formula C₆H₉N₃O₂ and molecular weight 155.15 g/mol, while the TFA salt has a formula weight of 269.2 g/mol with a minimum purity specification of 95% . This scaffold is distinguished from the more extensively studied 1,3,4-oxadiazol-2(3H)-one regioisomer by its specific arrangement of heteroatoms, which directs distinct hydrogen-bonding and metal-chelating geometries, making it a privileged intermediate for generating non-steroidal GPBAR1 (TGR5) agonists with markedly improved selectivity over other bile acid-responsive nuclear receptors [1].

Why Generic Oxadiazolone or Pyrrolidine Building Blocks Cannot Replace CAS 2411255-45-1 in GPBAR1-Focused Programs


Simple in-class substitution fails because the 1,2,4-oxadiazol-5-one regioisomer establishes a unique hydrogen-bond network with GPBAR1 residues (Asn93, Glu169, Tyr240, Leu266) that the 1,3,4-oxadiazol-2-one system cannot replicate, while the pyrrolidine ring at the 3-position provides a chiral amine handle essential for urea derivatization and receptor-binding salt-bridge formation [1]. The TFA salt form further offers practical procurement advantages over the free base: it is a stable, non-hygroscopic solid with superior handling properties, whereas the free base is often an oil or low-melting solid with limited shelf stability . These structural and formulation-level differences mean that substituting with a 1,3,4-oxadiazolone analog or a non-pyrrolidinyl variant would lead to a complete loss of the GPBAR1 selectivity profile demonstrated by this scaffold's derivatives, and could introduce variability in downstream coupling reactions [1].

Quantitative Differentiation Evidence for 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one TFA Salt (CAS 2411255-45-1)


Regioisomeric Scaffold Selectivity: 1,2,4-Oxadiazol-5-one vs. 1,3,4-Oxadiazol-2(3H)-one in Nuclear Receptor Profiling

Derivatives built on the 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one scaffold exhibit high selectivity for GPBAR1 over a panel of six related nuclear receptors. Compounds 9 and 10, which retain the intact 1,2,4-oxadiazol-5-one core linked via the pyrrolidine nitrogen, showed no significant transactivation of FXR, LXRα, LXRβ, PXR, PPARα, or PPARγ at 10 µM [1]. In contrast, the 1,3,4-oxadiazol-2(3H)-one regioisomer series has been primarily explored as 5-HT₄ ligands (US Patent 6,248,757), with no reported GPBAR1 selectivity data, indicating divergent target engagement driven solely by the heterocycle's atom arrangement [2].

GPBAR1 agonism Nuclear receptor selectivity Regioisomer comparison

GPBAR1 Agonist Potency of 1,2,4-Oxadiazol-5-one Urea Derivatives vs. Endogenous Bile Acid Ligand TLCA

The 1,2,4-oxadiazol-5-one pyrrolidine scaffold, when elaborated into urea derivatives, yields compounds with EC₅₀ values in the low micromolar range against GPBAR1, achieving efficacy exceeding the endogenous reference agonist taurolithocholic acid (TLCA). Compound 9 (4-Cl-phenyl urea) exhibited EC₅₀ = 3.5 µM with 115% efficacy relative to TLCA (100%), while compound 10 (cyclohexyl urea) showed EC₅₀ = 4.6 µM and 121% efficacy [1]. These values represent a significant improvement over the non-selective endogenous agonist TLCA, which shows cross-reactivity with FXR and other NRs, highlighting the scaffold's ability to decouple potency from non-specific bile acid receptor interactions [1].

GPBAR1 agonism Potency comparison EC50

TFA Salt vs. Free Base: Molecular Weight, Purity Specification, and Handling Characteristics for Accurate Stock Solution Preparation

The TFA salt (CAS 2411255-45-1) has a molecular weight of 269.2 g/mol and is supplied with a minimum purity of 95%, whereas the free base (CAS 1225218-58-5) has a molecular weight of 155.15 g/mol but is typically offered as a crude or research-grade material without a defined salt stoichiometry or purity guarantee . This mass difference of 114.05 g/mol (corresponding to one equivalent of TFA) must be precisely accounted for when calculating molar concentrations for biological assays or synthetic reactions. Using the free base without verifying its exact form can lead to dosing errors of approximately 73% in molarity calculations if the material is inadvertently a salt .

Salt form comparison Analytical specification Solution preparation

Polar Surface Area (PSA) Differentiation Supporting CNS vs. Periphery Target Triage

The free base of 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one has a calculated polar surface area (PSA) of 70.92 Ų . This value sits near the upper boundary for favorable CNS passive permeability (typically PSA < 90 Ų for blood-brain barrier penetration), distinguishing it from more polar 1,3,4-oxadiazol-2-one regioisomers and carboxylate-bearing GPBAR1 ligands (bile acids) whose PSA values significantly exceed 100 Ų, restricting them to peripheral targets [1]. The moderate PSA of this 1,2,4-oxadiazol-5-one scaffold thus offers a property advantage for CNS-penetrant analog design that is inaccessible to bile acid-based comparators.

Physicochemical property CNS drug-likeness Polar surface area

Aqueous Solubility Enhancement of Urea Derivatives vs. Parent Scaffold: Enabling In Vitro Assay Compatibility

Urea derivatives synthesized from the 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one scaffold demonstrate dramatically higher aqueous solubility than typical GPBAR1-targeting bile acids. Compound 9 (4-Cl-phenyl urea) achieved aqueous solubility of 42 µg/mL (110 µM), and compound 10 (cyclohexyl urea) reached 70 µg/mL (198 µM) [1]. In contrast, endogenous bile acid TLCA has extremely limited aqueous solubility (typically < 5 µg/mL), requiring DMSO or surfactant-assisted dissolution for in vitro assays. This >8-fold solubility advantage facilitates robust dose-response studies without solvent-related cytotoxicity artifacts [1].

Aqueous solubility DMPK Assay development

Limitations Acknowledgment: Absence of Direct Comparative Data for the Untagged Parent Compound

The current evidence base derives primarily from urea derivatives of this scaffold rather than from the untagged parent compound itself. No head-to-head studies comparing CAS 2411255-45-1 directly against its closest regioisomer (3-pyrrolidin-3-yl-1,3,4-oxadiazol-2(3H)-one) or de-oxo analog (3-pyrrolidin-3-yl-1,2,4-oxadiazole) in a standardized assay panel have been identified in the public domain as of May 2026. Users should therefore treat the physicochemical differentiation (MW, PSA, salt form) as confirmed, while the biological selectivity claims rest on class-level inference from closely related derivatives [1][2].

Data gap Transparency Procurement caveat

Highest-Confidence Application Scenarios for 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one TFA Salt (CAS 2411255-45-1)


Non-Steroidal GPBAR1 (TGR5) Agonist Lead Generation for Metabolic Disease

This compound serves as the chiral amine intermediate for synthesizing ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives that achieve GPBAR1 EC₅₀ values of 3.5–4.6 µM with 115–121% efficacy and high selectivity over FXR, LXRα/β, PXR, PPARα/γ [1]. Research teams pursuing type 2 diabetes, obesity, or NASH indications can use this building block to generate focused libraries that avoid the polypharmacology of bile acid-derived ligands [1].

CNS-Penetrant GPBAR1 Probe Design Leveraging Favorable Physicochemical Properties

With a free-base TPSA of 70.92 Ų and urea-derivative logD values of 1.25–1.47, derivatives of this scaffold lie within the favorable property space for passive blood-brain barrier penetration [1][2]. This enables the design of brain-penetrant GPBAR1 chemical probes to investigate the receptor's role in central nervous system metabolic regulation, a feat unattainable with conventional bile acid agonists (TPSA > 100 Ų) [1].

Accurate In Vitro Pharmacological Profiling with Defined Salt Stoichiometry

The TFA salt (MW 269.2 g/mol, purity ≥ 95%) eliminates the molarity ambiguity associated with the free base, which lacks a defined counterion and purity specification [1][2]. This is critical for concentration-response curve generation in GPBAR1 transactivation assays, where a 73.5% dosing error from using an unverified free-base batch would confound EC₅₀ determination and SAR interpretation [1].

Scaffold-Hopping from 1,3,4-Oxadiazolone 5-HT₄ Ligands to 1,2,4-Oxadiazolone GPBAR1 Agonists

For medicinal chemistry groups seeking to repurpose oxadiazolone chemistry from 5-HT₄ programs (based on 1,3,4-oxadiazol-2(3H)-one) toward metabolic GPBAR1 targets, this 1,2,4-oxadiazol-5-one regioisomer provides the requisite heterocyclic geometry for GPBAR1 residue engagement (Asn93, Glu169, Tyr240, Leu266) documented by molecular dynamics simulations [1][2]. The distinct hydrogen-bond pattern enables target switching without scaffold de novo design [1].

Quote Request

Request a Quote for 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.